1,4-Diethoxybenzene
Overview
Description
1,4-Diethoxybenzene is an organic compound with the formula C10H14O2 . It is used as a pharmaceutical intermediate . It is also used in some paints and as a diazo dye . In addition, it is used in perfumes and flavors due to its floral odor .
Synthesis Analysis
This compound is produced by the methylation of hydroquinone using dimethylsulfate and an alkali . Another method involves reacting hydroquinone dimethyl ether with elemental chlorine under the catalysis of titanium tetrachloride .Molecular Structure Analysis
The molecular formula of this compound is C10H14O2 . The molecule contains a total of 20 bonds. There are 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 2 ether (aromatic) groups .Chemical Reactions Analysis
Ethers like this compound may react violently with strong oxidizing agents . In other reactions, which typically involve the breaking of the carbon-oxygen bond, ethers are relatively inert .Physical and Chemical Properties Analysis
This compound has a molecular weight of 166.217 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 246.0±0.0 °C at 760 mmHg, and a flash point of 88.2±19.4 °C . It is slightly soluble in water but very soluble in ether and benzene .Scientific Research Applications
Ferroelastic Deformability in Organic Solids :
- Engel and Takamizawa (2018) investigated the ferroelasticity of 1,4-diethoxybenzene, revealing its potential in mechanical damping and soft robotics. This research highlights the compound's ability to undergo deformations while maintaining single-crystal character, which is uncommon in organic crystals. This deformability could be useful in developing materials for absorbing mechanical shocks (Engel & Takamizawa, 2018).
Electrochemical Polymerization :
- Yamamoto et al. (1988) explored the electro-oxidative polymerization of p-dialkoxybenzenes, including this compound. This process involves forming polymers via an electrophilic reaction of cation radicals of benzene, indicating potential applications in materials science (Yamamoto et al., 1988).
Arene-Arene Interactions and Alkoxy Chain Packing :
- Kooijman et al. (1996) studied the crystal structure of 1,4-didecyloxybenzene, a compound closely related to this compound. Their work highlights the importance of edge-face arene-arene interactions and alkoxy chain packing in determining crystal structures. This study is relevant for understanding the structural properties of similar diethoxybenzene compounds (Kooijman et al., 1996).
Catholyte Materials for Non-aqueous Redox Flow Batteries :
- Zhang et al. (2017) researched 1,4-dimethoxybenzene derivatives, including this compound, as catholyte materials in non-aqueous redox flow batteries. They focused on enhancing chemical stability in the oxidized form of these materials, aiming to improve battery performance and sustainability (Zhang et al., 2017).
Conducting Polymers from Low Oxidation Potential Monomers :
- Sotzing et al. (1996) synthesized a series of bis(pyrrol-2-yl) arylenes, including 1,4-bis(pyrrol-2-yl)-2,5-diethoxybenzene. These compounds, due to their low oxidation potentials, are stable in conducting forms and have implications in the development of novel conducting polymers (Sotzing et al., 1996).
Anti-Inflammatory Activity of Derivatives :
- Labanauskas et al. (2005) synthesized 1-acylaminoalkyl-3,4-dialkoxybenzene derivatives, which exhibited anti-inflammatory activity. This research suggests potential pharmacological applications of this compound derivatives (Labanauskas et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
1,4-Diethoxybenzene is an organic compound that is primarily used in the field of organic synthesis It is used as a reagent in chemical reactions, particularly in the friedel-crafts alkylation .
Mode of Action
The mode of action of this compound is primarily through its role in the Friedel-Crafts alkylation . In this reaction, this compound acts as an aromatic compound that undergoes substitution by an alkyl group. The reaction involves the formation of a carbocation, which is a strong electrophile, and this carbocation then forms a bond with the aromatic ring .
Biochemical Pathways
It plays a crucial role in synthetic chemistry, particularly in the synthesis of various organic compounds .
Pharmacokinetics
Like other organic compounds, its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through the Friedel-Crafts alkylation . The specific products of these reactions depend on the other reactants used and the conditions under which the reaction is carried out.
Action Environment
The action of this compound, particularly its role in chemical reactions, can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of catalysts, and the concentrations of the reactants . In addition, the photodegradation of dimethoxybenzene isomers, including this compound, has been found to be enhanced in/on ice compared to in aqueous solution .
Properties
IUPAC Name |
1,4-diethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-11-9-5-7-10(8-6-9)12-4-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGNFIQXBYRDCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059549 | |
Record name | Benzene, 1,4-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122-95-2 | |
Record name | 1,4-Diethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Diethoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Diethoxybenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68808 | |
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Record name | 1,4-Diethoxybenzene | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2113 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzene, 1,4-diethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,4-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-diethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,4-DIETHOXYBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6Y51501JB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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